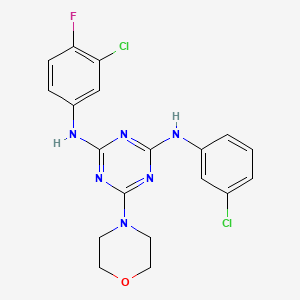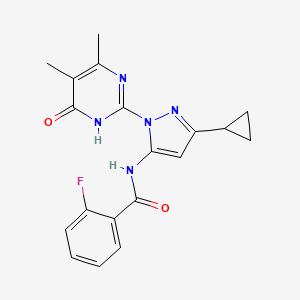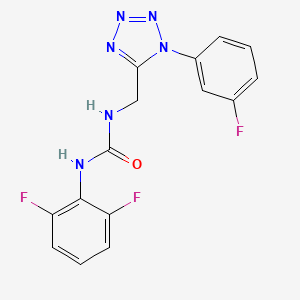
1-(Bromomethyl)-3-(3,3,3-trifluoropropoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-3-(3,3,3-trifluoropropoxy)benzene is an organic compound characterized by a benzene ring substituted with a bromomethyl group and a trifluoropropoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-(3,3,3-trifluoropropoxy)benzene can be synthesized through a multi-step process involving the following key steps:
Etherification: The trifluoropropoxy group can be introduced via an etherification reaction. This involves reacting the brominated benzene derivative with 3,3,3-trifluoropropanol in the presence of a base such as potassium carbonate (K2CO3) to form the desired ether linkage.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Bromomethyl)-3-(3,3,3-trifluoropropoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the trifluoropropoxy group, potentially leading to the formation of hydroxy derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers depending on the nucleophile used.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of hydroxy derivatives or alcohols.
Applications De Recherche Scientifique
1-(Bromomethyl)-3-(3,3,3-trifluoropropoxy)benzene has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry:
Materials Science: Utilized in the synthesis of novel materials with specific properties, such as fluorinated polymers and advanced coatings.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-3-(3,3,3-trifluoropropoxy)benzene depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center and form new bonds.
Oxidation: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids, involving electron transfer processes.
Reduction: The trifluoropropoxy group can be reduced to form hydroxy derivatives, involving the addition of hydrogen atoms.
Comparaison Avec Des Composés Similaires
1-(Bromomethyl)-3-(3,3,3-trifluoropropoxy)benzene can be compared with similar compounds such as:
1-(Bromomethyl)-3-(trifluoromethoxy)benzene: Similar structure but with a trifluoromethoxy group instead of a trifluoropropoxy group. The longer chain in the trifluoropropoxy group may impart different physical and chemical properties.
1-(Chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene: Similar structure but with a chloromethyl group instead of a bromomethyl group. The bromomethyl group is generally more reactive in nucleophilic substitution reactions compared to the chloromethyl group.
Propriétés
IUPAC Name |
1-(bromomethyl)-3-(3,3,3-trifluoropropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3O/c11-7-8-2-1-3-9(6-8)15-5-4-10(12,13)14/h1-3,6H,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURZQYJXSDREEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCC(F)(F)F)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
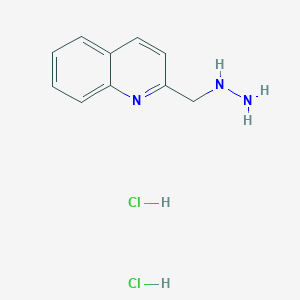
![3-(4-Methylphenyl)-5-{[4-(propan-2-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B2850162.png)
amino}methyl)-2-(dimethylamino)-3,4-dihydropyrimidin-4-one](/img/structure/B2850163.png)
![N-[1-(1,2,4-Oxadiazol-3-yl)cyclobutyl]prop-2-enamide](/img/structure/B2850169.png)
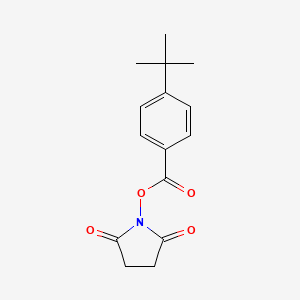
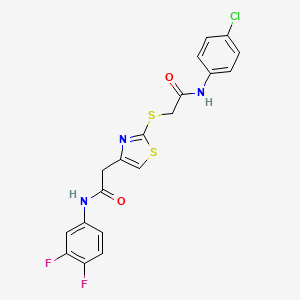
![methyl 2-(4-{7-[(4-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazin-1-yl)acetate](/img/structure/B2850174.png)
![4-[4-(Piperidin-4-ylmethoxy)benzoyl]morpholinehydrochloride](/img/new.no-structure.jpg)
![Methyl 2-[2-(2,2-dimethylhydrazin-1-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B2850177.png)
![2-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B2850179.png)
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2850180.png)
